(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone
Description
The compound "(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone" features a methanone core bridging two heteroaromatic systems: a 2-chloro-3-pyridinyl group and a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. Its structure combines electron-withdrawing groups (chloro, trifluoromethyl) with a piperazine linker, which is common in bioactive molecules due to its ability to enhance solubility and serve as a pharmacophore. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the chloro substituents may influence electronic interactions in biological targets .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N4O/c17-12-8-10(16(19,20)21)9-23-14(12)24-4-6-25(7-5-24)15(26)11-2-1-3-22-13(11)18/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIZIQXAGFENSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone (CAS Number: 303150-30-3) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 387.15 g/mol. The structure features a piperazine moiety substituted with pyridine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₇Cl₂F₃N₄O |
| Molecular Weight | 387.15 g/mol |
| CAS Number | 303150-30-3 |
| Purity | >90% |
Antimicrobial Activity
Research indicates that compounds similar to (2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can selectively target Chlamydia and demonstrate activity against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds by improving their lipophilicity and membrane permeability.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest low toxicity towards human cell lines, indicating a favorable therapeutic index . The WST-1 assay demonstrated that the compound does not significantly affect normal human fibroblasts, supporting its potential as a therapeutic agent without substantial cytotoxic effects.
Case Studies
- Antichlamydial Activity : A study focused on the synthesis of new compounds based on piperazine derivatives found that modifications in the structure significantly impacted their antichlamydial activity. The introduction of electron-withdrawing groups improved efficacy against Chlamydia infections, suggesting that (2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone may follow similar trends .
- Broad-spectrum Antimicrobial Effects : Another investigation assessed the antimicrobial spectrum of similar compounds against various pathogens, revealing potent activity against both bacterial and fungal strains. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial therapies .
The mechanism by which (2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone exerts its biological effects is thought to involve interference with microbial cell wall synthesis and disruption of metabolic pathways in pathogens. The specific interactions at the molecular level are still under investigation but are believed to involve binding to essential enzymes or receptors within microbial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
| Compound | Key Structural Features | Notable Differences | Potential Implications |
|---|---|---|---|
| Target Compound : (2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone | Dual chloro-pyridinyl groups; trifluoromethyl-pyridinyl; piperazine-methanone core | Combines two halogenated pyridines with a trifluoromethyl group. | Enhanced binding affinity and metabolic stability due to electron-withdrawing groups. |
| {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}methanone derivative | Pyrazole ring instead of pyridine; same piperazino-trifluoromethyl-pyridine substituent | Pyrazole introduces a five-membered heterocycle. | Altered steric and electronic properties may affect target selectivity. |
| Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate | Ethyl ester and iminopropanoate side chain | Increased polarity due to the ester group. | Improved solubility but potentially reduced membrane permeability. |
| 4-(3-Chlorophenyl)piperazinomethanone | Isoxazolopyridine core; chlorophenyl-piperazine | Isoxazole ring may alter π-stacking interactions. | Modified electronic profile could influence receptor binding kinetics. |
| 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine | Fluorophenyl-piperazine; chloropyridazine | Fluorine substituent increases lipophilicity. | Enhanced blood-brain barrier penetration compared to chloro/trifluoromethyl analogues. |
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogues (e.g., ’s pyridine derivatives) .
- Solubility: Piperazine improves aqueous solubility relative to purely aromatic systems (e.g., ’s pyridazinones) .
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The synthesis typically involves multi-step condensation reactions. For example, coupling 2-chloro-3-pyridinecarboxylic acid derivatives with piperazine intermediates under anhydrous conditions (e.g., dichloromethane with sodium hydroxide as a base) . Purification may require column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using solvents like ethanol. Ensure waste is segregated for professional disposal due to halogenated byproducts .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use NMR (¹H/¹³C, COSY, HSQC) to verify substituent positions on the pyridine and piperazine rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures homogeneity. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained .
Q. What solvent systems are optimal for solubility testing?
Test solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane) due to the compound’s aromatic and halogenated moieties. For aqueous solubility, use buffered solutions (pH 1–12) with co-solvents like PEG-400, and quantify via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of receptors (e.g., kinases or GPCRs) from the RCSB PDB . Validate binding poses with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability over 100+ ns trajectories. Calculate binding free energies (MM-PBSA/GBSA) to rank affinity .
Q. What experimental design is suitable for analyzing environmental degradation pathways?
Expose the compound to UV light, varying pH (3–9), and temperatures (25–60°C). Monitor degradation via LC-MS/MS to identify intermediates (e.g., dechlorinated or hydroxylated products). Assess hydrolysis rates using OECD Guideline 111 (hydrolysis as a function of pH) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Synthesize analogs with substitutions on the pyridine (e.g., replacing -CF₃ with -CN) or piperazine (e.g., N-alkylation). Test in vitro against target enzymes (IC₅₀ assays) or cellular models (e.g., cytotoxicity in HEK293 or HepG2). Compare logP and topological polar surface area (TPSA) to correlate physicochemical properties with activity .
Q. What methodologies assess metabolic stability in pharmacokinetic studies?
Use liver microsomes (human/rat) incubated with NADPH to measure half-life (t₁/₂) and intrinsic clearance. Quantify parent compound depletion via LC-MS. For plasma protein binding, employ ultrafiltration or equilibrium dialysis .
Q. How can cross-disciplinary studies evaluate ecological risks?
Follow Project INCHEMBIOL’s framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
